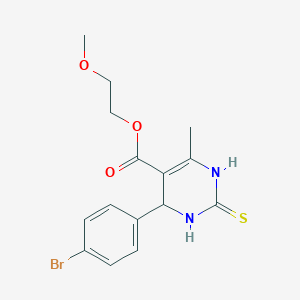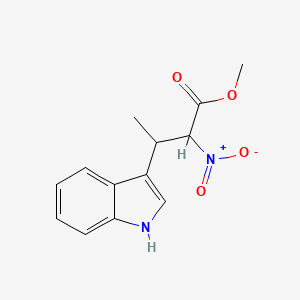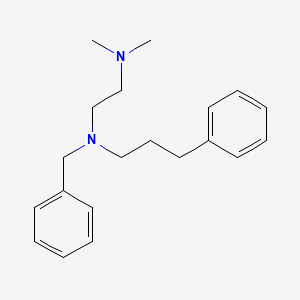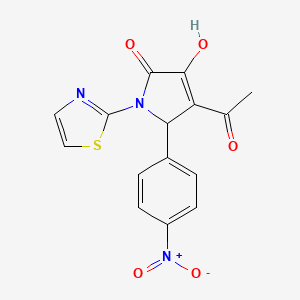
3-(2-methyl-5-piperidin-1-ylpent-3-yn-2-yl)oxypropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methyl-5-piperidin-1-ylpent-3-yn-2-yl)oxypropanenitrile is a complex organic compound that features a piperidine ring, an alkyne group, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methyl-5-piperidin-1-ylpent-3-yn-2-yl)oxypropanenitrile typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a lithiated intermediate with methyl iodide, followed by reduction and rearrangement to generate a protected piperidine intermediate. This intermediate is then deprotected and subjected to further reactions to introduce the alkyne and nitrile groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the efficient use of reagents.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-methyl-5-piperidin-1-ylpent-3-yn-2-yl)oxypropanenitrile can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
3-(2-methyl-5-piperidin-1-ylpent-3-yn-2-yl)oxypropanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(2-methyl-5-piperidin-1-ylpent-3-yn-2-yl)oxypropanenitrile involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The alkyne and nitrile groups can participate in covalent bonding with biological molecules, leading to changes in their function .
Comparación Con Compuestos Similares
Similar Compounds
3-(Piperidin-1-ylmethyl)phenylboronic acid: Shares the piperidine ring but differs in the presence of a boronic acid group.
(3S,5R)-3-Hydroxy-5-methylpiperidin-1-ylmethanone: Contains a piperidine ring and a pyridine moiety.
Uniqueness
3-(2-methyl-5-piperidin-1-ylpent-3-yn-2-yl)oxypropanenitrile is unique due to its combination of a piperidine ring, an alkyne group, and a nitrile group. This combination provides a versatile scaffold for the development of new compounds with diverse biological and chemical properties.
Propiedades
IUPAC Name |
3-(2-methyl-5-piperidin-1-ylpent-3-yn-2-yl)oxypropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-14(2,17-13-7-9-15)8-6-12-16-10-4-3-5-11-16/h3-5,7,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDWZXJVOKDFNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CCN1CCCCC1)OCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5096242.png)

![2-(methylthio)-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B5096264.png)

![N~2~-(4-chloro-2-methylphenyl)-N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5096279.png)




![4-methyl-3,5-dinitro-N-{3-[(phenylcarbonyl)amino]phenyl}benzamide](/img/structure/B5096307.png)
![(cyclopropylmethyl)[(4-methoxy-1-naphthyl)methyl]propylamine](/img/structure/B5096309.png)
![1-[2-[2-(4-Ethylphenoxy)ethoxy]ethyl]pyrrolidine](/img/structure/B5096313.png)
![methyl 4-methyl-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B5096321.png)

